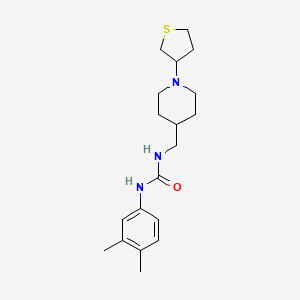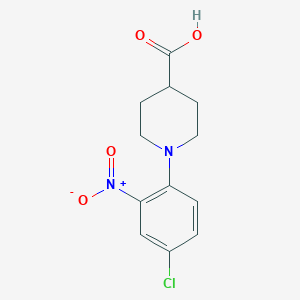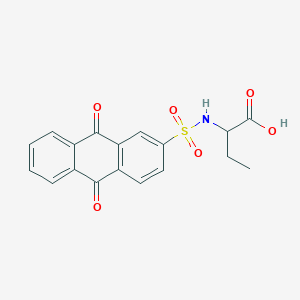
2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is a chemical compound. It is related to 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the linear formula of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is C14H8O5S . The molecular weight of “this compound” is 373.38.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For instance, the functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The use of groups that can direct the reaction to occur at a specific C-H bond has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is 288.28 . The molecular weight of “this compound” is 373.38.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds related to 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid involves palladium-catalyzed coupling processes, leading to the formation of symmetric 9,10-dialkyl substituted anthracenes. These compounds, upon conversion to their sulfonic and carboxylic acid derivatives, exhibit enhanced water solubility, indicating the utility of such reactions in producing novel anthracene-based compounds with potential applications in material science and organic chemistry (Bu-bing Zeng & S. King, 2002). Additionally, the study of anthracene sulfonation reactions highlights the complex pathways and product diversity that can arise, offering insights into the design and functionalization of anthracene derivatives for various scientific applications (F. V. D. Griendt & H. Cerfontain, 1979).
Photocatalysis and Photooxidation
The roles of anthracene derivatives in photocatalysis and photooxidation have been explored through the comparison of photosensitizers like 9,10-dicyanoanthracene (DCA) and benzophenone (BzO) for the photooxidation of sulfides and disulfides. These studies reveal the efficiency of such compounds in generating sulfoxides and highlight the potential of anthracene-based materials in environmental and synthetic applications (S. Lacombe et al., 2002).
Molecular Structure Analysis
Research into the molecular structures of sodium anthraquinone sulfonate derivatives, including those related to this compound, has been conducted using single-crystal X-ray diffraction. These studies provide valuable information on the effects of sulfonate substitution on the electrochemical and photochemical behaviors of anthraquinone derivatives, which could inform their use in a range of scientific and industrial applications (E. Gamag, Bm Peake, & J. Simpson, 1993).
Environmental Applications
Anthracene derivatives have been investigated for their role in the biotransformation of dyes, such as Acid Blue 62, using laccases. This research provides insights into the mechanisms of dye degradation and highlights the potential of anthracene-based compounds in the development of environmentally friendly processes for the treatment of dye-contaminated water (L. Pereira et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research involving similar compounds are promising. For instance, the functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . This could be an environmentally benign approach and thus a green science .
Propiedades
IUPAC Name |
2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPETWCDAVZXYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




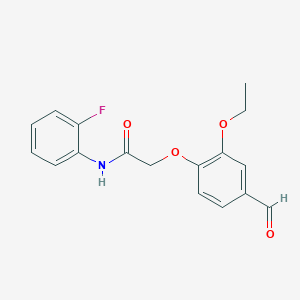
![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)
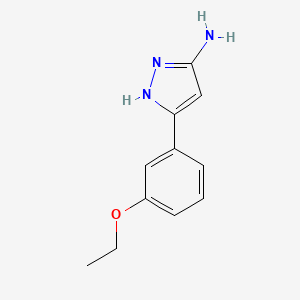
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)
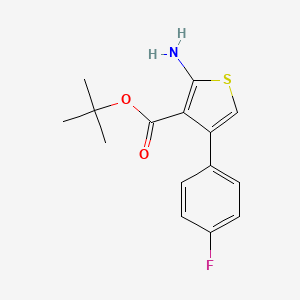


![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
